N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, a pyrazine moiety, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved .
Scientific Research Applications
N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrazine derivatives, such as:
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Pyrazinamide derivatives .
Uniqueness
N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1-pyrazin-2-ylpiperidin-3-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c17-19(18,11-3-4-11)15-10-2-1-7-16(9-10)12-8-13-5-6-14-12/h5-6,8,10-11,15H,1-4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRDFGIIOCRRBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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